molecular formula C22H15BrN2O4 B11548251 4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11548251
M. Wt: 451.3 g/mol
InChI Key: NDWLQFZJYLNAFE-UHFFFAOYSA-N
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Description

4-[(E)-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling under specific conditions. One common approach includes:

    Preparation of 6-BROMO-2H-1,3-BENZODIOXOL-5-YL: This can be synthesized through bromination of 1,3-benzodioxole using bromine in the presence of a catalyst.

    Preparation of 4-METHYL-1,3-BENZOXAZOL-2-YL: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the condensation of the brominated benzodioxole with the benzoxazole derivative in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The brominated benzodioxole moiety could facilitate binding to specific molecular targets, while the benzoxazole ring could enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2H-1,3-BENZODIOXOL-5-YL: Shares the benzodioxole moiety but lacks the benzoxazole ring.

    4-METHYL-1,3-BENZOXAZOL-2-YL: Contains the benzoxazole ring but lacks the brominated benzodioxole moiety.

    4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure but without the bromine atom.

Uniqueness

The uniqueness of 4-[(E)-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of the brominated benzodioxole moiety and the benzoxazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15BrN2O4

Molecular Weight

451.3 g/mol

IUPAC Name

4-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C22H15BrN2O4/c1-12-3-2-4-18-21(12)25-22(29-18)15-8-14(5-6-17(15)26)24-10-13-7-19-20(9-16(13)23)28-11-27-19/h2-10,26H,11H2,1H3

InChI Key

NDWLQFZJYLNAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC5=C(C=C4Br)OCO5)O

Origin of Product

United States

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